2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one
Description
The exact mass of the compound this compound is 272.0240218 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-6-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEQJZCEPVFKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230258 | |
| Record name | 2-(4-Chlorophenyl)-6-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140439-36-7 | |
| Record name | 2-(4-Chlorophenyl)-6-hydroxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140439-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-6-hydroxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within the Chromone and Flavone Chemical Class
The structural foundation of 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one is the chromone (B188151) ring system, specifically a 4H-chromen-4-one core. This core consists of a benzene (B151609) ring fused to a pyran ring containing a ketone group. When a phenyl group is attached to the C-2 position of the chromone ring, the resulting structure is known as a flavone (B191248). Therefore, this compound is systematically classified as a substituted flavone.
Flavones are a significant subclass of flavonoids, which are polyphenolic secondary metabolites found throughout the plant kingdom. The core flavone structure serves as a scaffold for numerous derivatives, with variations in the substitution patterns on both the chromone ring system (A and C rings) and the phenyl substituent (B ring). The specific placement of functional groups, such as the hydroxyl (-OH) group at the C-6 position and the chloro (-Cl) group on the phenyl ring in the compound of interest, is critical in determining its chemical properties and biological interactions.
Significance of Flavonoid Derivatives in Academic Research
Flavonoid derivatives are a cornerstone of natural product chemistry and medicinal chemistry research due to their vast structural diversity and broad spectrum of biological activities. nih.gov For decades, scientists have investigated flavonoids for their potential therapeutic applications, which stem from their antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. nih.govnih.gov
The significance of these derivatives in academic research lies in their role as "privileged structures"—molecular frameworks that are able to bind to multiple biological targets. This versatility makes them excellent starting points for drug discovery and development. Researchers synthesize and study analogues of natural flavonoids to understand structure-activity relationships (SAR), aiming to optimize their potency, selectivity, and pharmacokinetic profiles. The introduction of different functional groups, such as halogens or additional hydroxyl groups, can dramatically alter the biological efficacy of the parent compound. rsc.org
Structure Activity Relationship Sar and Structural Modification Studies
Positional Isomerism and Substituent Effects on Biological Activity
The specific placement and type of functional groups on the flavone (B191248) skeleton are primary determinants of biological efficacy. Modifications to the halogen substituent on the B-ring, the position of the hydroxyl group on the A-ring, and the introduction of other functionalities can lead to significant changes in activity.
The presence of a halogen atom on the 2-phenyl ring (B-ring) is a common strategy in the design of synthetic flavonoids to enhance biological activity. The 4-chloro substituent in 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one plays a significant role in modulating its physicochemical properties, such as lipophilicity and electronic character, which in turn influences its interaction with cellular targets.
Research on related flavonoid scaffolds has established several key principles regarding halogen substitution:
Enhanced Activity: Studies on various chromen-4-one derivatives have shown that the presence of halogen atoms like chlorine and bromine can be beneficial for biological activities, including kinase inhibition and antitumor effects. nih.gov For instance, in the context of inhibiting the protein kinase CK-2, the presence of halogens on the A-ring was found to be advantageous. nih.gov
Lipophilicity and Membrane Permeability: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach intracellular targets. This effect generally increases with the size of the halogen (F < Cl < Br < I).
Type and Position: The type of halogen and its position are critical. Studies on flavanones have shown that brominated compounds can exhibit superior activity compared to chlorinated or fluorinated counterparts. nih.gov For example, 4′-bromo-5,7-dimethoxy-flavanone was found to be more active than the corresponding 4′-chloro derivative in an anti-inflammatory assay. mdpi.com Furthermore, increasing the number of halogen substituents can potentiate activity; di-halogenated and tri-halogenated nitrochromenes displayed significantly higher anti-staphylococcal activity than mono-halogenated versions. nih.govmdpi.com
While direct comparative studies on the this compound scaffold are limited, these general SAR principles suggest that substituting the chlorine with bromine could potentially enhance certain biological activities due to increased lipophilicity and polarizability. Conversely, substitution with fluorine would decrease lipophilicity while increasing electronegativity, which could lead to different biological outcomes.
The position of hydroxyl (-OH) groups on the flavone backbone is one of the most critical factors determining the type and potency of biological activity, particularly for anti-inflammatory and antioxidant effects. The placement of the single hydroxyl group at the C-6 position of this compound confers distinct properties compared to other monohydroxylated isomers.
Studies investigating the anti-inflammatory potential of various monohydroxylated flavones in kidney mesangial cells have demonstrated the unique potency of the 6-hydroxy substitution. In assays measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production, 6-hydroxyflavone (B191506) exhibited a high level of activity, proving to be significantly more potent than many well-studied polyhydroxylated flavonoids like quercetin (B1663063) and myricetin. nih.govresearchgate.net
A direct comparison with its 7-hydroxy isomer highlights the importance of the substitution pattern. While both 6-hydroxyflavone and 7-hydroxyflavone (B191518) show anti-inflammatory properties, their efficacy can differ significantly depending on the specific inflammatory mediators being measured. For instance, one study found that while 7,3´,4´-trihydroxyflavone had a higher ROS-scavenging capacity, the isomeric 6,3´,4´-trihydroxyflavone showed more potent suppression of nitric oxide (NO) and interleukin-1β (IL-1β). mdpi.com Another study demonstrated that 7-hydroxyflavone and 7,8-dihydroxyflavone (B1666355) could dose-dependently reduce the production of NO, PGE₂, TNF-α, and IL-6, with the dihydroxy variant being generally more efficient. nih.gov The potent activity of 6-hydroxyflavone suggests that this specific position is crucial for mediating strong anti-inflammatory responses in certain cell types. nih.govresearchgate.net
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| 6-Hydroxyflavone | 1.7 | researchgate.net |
| 4',6-Dihydroxyflavone | 2.0 | researchgate.net |
| 7-Hydroxyflavone | 46 | researchgate.net |
| 5-Hydroxyflavone | >200 | researchgate.net |
| 3-Hydroxyflavone | >200 | researchgate.net |
| Quercetin (Polyhydroxylated) | 29 | researchgate.net |
Introducing other substituents, such as methyl (-CH₃), methoxy (B1213986) (-OCH₃), or nitro (-NO₂), further modifies the electronic and steric profile of the flavone, leading to significant shifts in biological activity.
Methoxy Substitution: The methylation of a hydroxyl group can have a profound impact. A study on derivatives of 6-hydroxyflavone found that converting the 6-hydroxyl group to a 6-methoxy group resulted in a dramatic increase in anti-inflammatory potency. 6-Methoxyflavone (B191845) was found to be the most potent compound tested, with an IC₅₀ of 192 nM for inhibiting NO production, making it nearly 10-fold more potent than its parent compound, 6-hydroxyflavone (IC₅₀ 1.7 µM). nih.govresearchgate.net This enhancement may be attributed to increased lipophilicity and metabolic stability, or a different mechanism of action, as 6-methoxyflavone was shown to inhibit the downstream expression of inducible NO synthase (iNOS) rather than acting through pathways common to other flavonoids. nih.govresearchgate.net General studies on methoxy flavones have confirmed that their substitution pattern is a key determinant of anti-inflammatory effects. ijpsonline.combohrium.com
| Compound | Substitution at C-6 | IC₅₀ (µM) for NO Inhibition | Reference |
|---|---|---|---|
| 6-Hydroxyflavone | -OH | 1.7 | nih.govresearchgate.net |
| 6-Methoxyflavone | -OCH₃ | 0.192 | nih.govresearchgate.net |
| 6-Acetoxyflavone | -OCOCH₃ | 0.60 | nih.govresearchgate.net |
| Flavone 6-sulfate | -OSO₃H | 2.1 | nih.govresearchgate.net |
Methyl Substitution: The addition of a methyl group can also influence activity. While not studied on the specific this compound backbone, research on flavanones showed that introducing a methyl group to the B-ring (e.g., 2'-methylflavanone and 3'-methylflavanone) led to the strongest anti-inflammatory activity within the tested series, effectively reducing pro-inflammatory cytokine levels. nih.gov
Nitro Substitution: The nitro group is a strong electron-withdrawing group that significantly alters a molecule's electronic properties and can enhance certain biological activities, particularly antimicrobial effects. nih.govresearchgate.net Studies on related 3-nitro-2H-chromene structures have shown them to be effective antibacterial agents, with activity being potentiated by the presence of halogen atoms. nih.gov The introduction of a nitro group often improves lipophilicity and can lead to better interaction with microbial membranes. nih.gov It is therefore plausible that adding a nitro group to the this compound scaffold could impart or enhance its antimicrobial properties.
Exploration of Heterocyclic Ring Fusions and Attachments (e.g., Oxadiazole, Triazole, Quinazoline)
The synthesis of chromeno-oxadiazoles has been reported, where an oxadiazole ring is attached to a chromane (B1220400) (dihydro-chromene) moiety. rjptonline.orgresearchgate.net These hybrid molecules have been evaluated for various biological activities. For instance, a series of new 1,2,4-oxadiazole (B8745197) derivatives containing a 3,4-dihydro-2H-chromen-2-amine moiety were synthesized and screened for anticonvulsant and anti-inflammatory properties. researchgate.net Several of the synthesized compounds exhibited excellent anticonvulsant activity, while also showing moderate anti-inflammatory effects when compared to standard drugs. researchgate.net This approach demonstrates that combining the privileged chromene structure with other pharmacologically active heterocycles like oxadiazole is a viable strategy for developing novel therapeutic agents. While this specific modification has not been reported for this compound, it represents a promising avenue for future structural modification studies.
Comparative Analysis with Natural Flavonoids
Natural flavonoids, such as quercetin, are widely recognized for their potent antioxidant activities. nih.gov A comparative analysis between a synthetic derivative like this compound and a well-characterized natural flavonoid highlights the structural features essential for specific biological actions. The antioxidant capacity of flavonoids is highly dependent on a specific set of structural criteria.
The key structural requirements for high antioxidant activity in flavonoids include:
The Catechol Group: The presence of an ortho-dihydroxy (catechol) structure on the B-ring, such as the 3',4'-dihydroxy arrangement in quercetin, is considered a primary determinant of high radical-scavenging capacity. nih.gov This group readily donates hydrogen atoms to neutralize free radicals.
The 2,3-Double Bond: A double bond between C2 and C3 in the C-ring, in conjunction with a 4-keto group, allows for electron delocalization from the B-ring, which stabilizes the resulting flavonoid radical. nih.gov
The 3- and 5-Hydroxyl Groups: The presence of hydroxyl groups at the C3 and C5 positions provides additional sites for radical scavenging and metal chelation. nih.gov
When comparing this compound to quercetin, significant structural differences emerge that predict a lower antioxidant potential for the synthetic compound. The synthetic flavone lacks the critical catechol group on the B-ring, instead featuring a 4-chlorophenyl substituent. It also lacks the 3-hydroxyl group, another key feature for potent antioxidant activity. nih.gov While the 6-hydroxyl group on the A-ring can contribute to some antioxidant activity, its effect is generally less pronounced than that of the B-ring catechol structure. nih.gov
Therefore, while this compound may possess other valuable biological properties, such as the potent anti-inflammatory activity conferred by its 6-hydroxy substitution, its structure is not optimized for potent free-radical scavenging when compared to natural antioxidants like quercetin. nih.govlifenotlabs.com
| Structural Feature | This compound | Quercetin (Natural Flavonoid) | Importance for Antioxidant Activity |
|---|---|---|---|
| B-Ring Substitution | 4'-Chloro | 3',4'-Dihydroxy (Catechol) | High (Catechol is critical) nih.gov |
| 3-Hydroxyl Group | Absent | Present | High nih.gov |
| 5-Hydroxyl Group | Absent | Present | Moderate |
| A-Ring Hydroxylation | 6-Hydroxy | 5,7-Dihydroxy | Contributes, but less than B-ring nih.gov |
| 2,3-Double Bond | Present | Present | Important for electron delocalization nih.gov |
Computational and Theoretical Approaches in Research
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one, might interact with a biological target, typically a protein or enzyme, at the atomic level. This method is fundamental in rational drug design for predicting binding affinity and identifying key interacting residues.
While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the public literature, the methodology has been broadly applied to the flavonoid and chromone (B188151) class of compounds to explore their therapeutic potential. These studies involve docking flavonoid derivatives into the active sites of various enzymes and receptors implicated in diseases like cancer, inflammation, and neurodegenerative disorders. mdpi.comnih.gov
The process involves preparing the 3D structure of the ligand and the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity. The results can reveal crucial interactions, such as:
Hydrogen Bonds: Often formed between the hydroxyl (-OH) group of the chromenone and polar amino acid residues in the target's active site.
Hydrophobic Interactions: Involving the aromatic rings (the chlorophenyl group and the chromone core) and nonpolar residues.
Pi-Pi Stacking: Aromatic-aromatic interactions between the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
For example, studies on similar flavones have investigated their binding to targets like cholinesterases (implicated in Alzheimer's disease), cyclooxygenases (inflammation), and various kinases (cancer). mdpi.com The binding energy values derived from these simulations help in ranking potential inhibitors and understanding their mechanism of action. mdpi.com
| Target Class | Potential Disease Indication | Common Interacting Residues (Examples) | Key Interactions for Flavonoids |
| Kinases | Cancer | Asp, Lys, Val, Leu | Hydrogen bonding, Hydrophobic interactions |
| Cholinesterases | Alzheimer's Disease | Trp, Tyr, His, Ser | Pi-pi stacking, Hydrogen bonding |
| Cyclooxygenases (COX) | Inflammation | Arg, Tyr, Ser | Hydrogen bonding, Hydrophobic pocket binding |
| Sirtuins | Aging-related diseases | Asp, Ile, Gln | Hydrophobic interactions, Hydrogen bonding |
This table represents typical targets and interactions investigated for the broader class of flavonoid compounds.
Density Functional Theory (DFT) Studies for Electronic and Structural Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT studies are instrumental in determining the geometric and electronic properties of a molecule, offering deep insights into its stability, reactivity, and spectroscopic characteristics.
For chromone derivatives, DFT calculations are used to establish a foundational understanding of their molecular properties. Studies on closely related analogues, such as 6,8-dichloro-2-(4-chlorophenyl)-4H-chromen-4-one, provide a clear blueprint for the type of analysis performed. semanticscholar.org Key parameters calculated using DFT include:
Optimized Molecular Geometry: This provides the most stable 3D arrangement of the atoms, including precise bond lengths, bond angles, and dihedral angles. semanticscholar.org
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and polarizability. semanticscholar.orgnih.gov A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding how the molecule will interact with other charged or polar species. nih.gov
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. semanticscholar.org
Vibrational Frequencies: Theoretical prediction of infrared (IR) and Raman spectra helps in the interpretation of experimental spectroscopic data. semanticscholar.org
| DFT Parameter | Information Provided | Relevance for this compound |
| Optimized Geometry | Bond lengths, bond angles, and overall 3D structure. | Provides the most stable conformation for use in other simulations like molecular docking. |
| HOMO-LUMO Energy Gap | Electronic excitability, kinetic stability, and chemical reactivity. semanticscholar.org | A smaller gap indicates the molecule can be more easily polarized and is more reactive. |
| Molecular Electrostatic Potential (MEP) | Regions of positive (electrophilic) and negative (nucleophilic) potential. nih.gov | Predicts sites for intermolecular interactions, such as hydrogen bonding at the hydroxyl and carbonyl groups. |
| Mulliken Atomic Charges | Distribution of electron charge among the atoms. | Helps to understand the local reactivity of different parts of the molecule. |
| Global Reactivity Descriptors | Hardness, softness, electronegativity, electrophilicity index. | Quantifies the molecule's overall reactivity profile. |
This table summarizes key parameters typically derived from DFT studies on chromone derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govnih.gov A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
QSAR studies have been extensively applied to flavonoids to predict activities ranging from antioxidant capacity to enzyme inhibition. nih.govnih.gov Although no specific QSAR model centered on this compound has been reported, it is an ideal candidate for inclusion in such studies. The general methodology involves:
Dataset Compilation: A set of structurally related compounds with experimentally measured biological activities is collected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum chemical (e.g., HOMO/LUMO energies from DFT) properties.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that links a subset of the most relevant descriptors to the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.
For this compound, key descriptors would include those related to its specific substituents: the hydroxyl group (affecting hydrogen bonding potential) and the chlorophenyl group (influencing lipophilicity and electronic properties).
| Descriptor Class | Example Descriptors | Property Represented |
| Constitutional | Molecular Weight, Number of OH groups | Size, H-bonding capacity |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and shape |
| Electronic | Dipole moment, HOMO/LUMO energies | Polarity, Reactivity |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, membrane permeability |
| Steric/3D | Molecular surface area, Volume | Molecular size and shape |
This table lists common descriptor types used in QSAR modeling of flavonoid-like compounds.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Methodologies
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. ADME (Absorption, Distribution, Metabolism, and Excretion) properties describe how a drug moves through and is processed by the body. In silico ADME prediction uses computational models to estimate these properties early in the drug discovery process, reducing the time and cost associated with failed candidates. csmres.co.ukfrontiersin.org
For this compound, in silico tools can predict a range of ADME-related parameters. These predictions are often based on large datasets of experimentally measured properties and employ QSAR-like modeling or rule-based systems. A key initial assessment is often made using Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates certain physicochemical thresholds.
Commonly predicted ADME properties include:
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed from the gut. frontiersin.org
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial. High PPB can limit the amount of free drug available to act on its target.
Metabolism: Models predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, particularly the cytochrome P450 (CYP) family (e.g., CYP3A4, CYP2D6). Inhibition of these enzymes can lead to adverse drug-drug interactions.
Excretion: Properties like total clearance and renal organic cation transporter affinity are estimated.
Toxicity: Potential toxicities, such as mutagenicity (Ames test prediction) or cardiotoxicity (hERG inhibition), are flagged.
| ADME Parameter | Description | Favorable Range (General Guideline) |
| A bsorption | Human Intestinal Absorption (HIA) | > 30% (Well absorbed) |
| Caco-2 Permeability (logPapp) | > 0.90 (High) | |
| D istribution | Plasma Protein Binding (PPB) | < 90% (Lower binding is often preferred) |
| Blood-Brain Barrier (BBB) Permeation | Varies depending on therapeutic target (CNS or peripheral) | |
| M etabolism | CYP450 Inhibition (e.g., CYP2D6, 3A4) | Should not be an inhibitor to avoid drug-drug interactions. |
| E xcretion | Total Clearance (log(ml/min/kg)) | Higher values indicate faster elimination. |
| T oxicity | hERG Inhibition | Should be a non-inhibitor to avoid cardiotoxicity. |
| Ames Mutagenicity | Should be non-mutagenic. |
This table outlines key ADME properties and general guidelines for favorable drug-like characteristics, which can be computationally predicted. nih.gov
Analytical and Spectroscopic Characterization Methodologies in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one, the spectrum would exhibit distinct signals corresponding to the protons on the chromenone core and the chlorophenyl substituent. A key indicator would be the singlet corresponding to the C3-H proton of the pyrone ring. The protons of the 4-chlorophenyl ring typically appear as two distinct doublets. The protons on the benzopyran portion of the molecule, along with the hydroxyl proton, would also present characteristic signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., C=O, C-O, aromatic C-H, aromatic quaternary carbons). A crucial signal in the spectrum of this compound is the resonance for the carbonyl carbon (C4), which is expected at a significant downfield shift. Other key signals include those for the carbon atoms of the chromenone skeleton and the 4-chlorophenyl ring.
The following table presents expected chemical shift (δ) values based on analyses of structurally similar compounds.
| ¹H NMR (Proton) | Expected δ (ppm) | ¹³C NMR (Carbon) | Expected δ (ppm) |
| H-3 | ~6.7 | C-2 | ~163 |
| H-5 | ~7.8 | C-3 | ~108 |
| H-7 | ~7.3 | C-4 | >176 |
| H-8 | ~7.5 | C-4a | ~118 |
| 6-OH | Variable | C-5 | ~125 |
| H-2', H-6' | ~7.9 (d) | C-6 | ~155 |
| H-3', H-5' | ~7.5 (d) | C-7 | ~116 |
| C-8 | ~124 | ||
| C-8a | ~156 | ||
| C-1' | ~130 | ||
| C-2', C-6' | ~128 | ||
| C-3', C-5' | ~129 | ||
| C-4' | ~137 |
Note: (d) denotes a doublet. Chemical shifts are referenced to a standard solvent signal.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would display several characteristic absorption bands. A prominent, strong absorption band is expected for the stretching vibration of the carbonyl group (C=O) of the pyrone ring. The presence of the hydroxyl (-OH) group would be confirmed by a broad absorption band in the higher wavenumber region. Aromatic C-H and C=C stretching vibrations from both the chromenone and chlorophenyl rings, as well as the C-O ether linkage vibration, provide further structural confirmation.
The table below summarizes the expected key IR absorption bands and their corresponding functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching, H-bonded | 3400 - 3200 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Carbonyl (C=O) | Stretching | 1660 - 1630 |
| Aromatic C=C | Stretching | 1610 - 1500 |
| Ether (C-O-C) | Asymmetric Stretching | 1270 - 1230 |
| Phenol (B47542) C-O | Stretching | 1200 - 1150 |
| C-Cl | Stretching | 800 - 600 |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
For this compound (C₁₅H₉ClO₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion, with a primary peak [M]⁺ and a smaller peak at [M+2]⁺, approximately one-third the intensity of the [M]⁺ peak. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.
Expected mass spectrometric data is outlined below.
| Technique | Parameter | Expected Value |
| Electrospray (ESI-MS) | Molecular Ion [M+H]⁺ | m/z 273.02 |
| Isotopic Peak [M+2+H]⁺ | m/z 275.02 | |
| Electron Ionization (EI-MS) | Molecular Ion [M]⁺ | m/z 272.01 |
| Isotopic Peak [M+2]⁺ | m/z 274.01 | |
| HRMS | Calculated Exact Mass | 272.02399 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum provides information about the electronic conjugation within the molecule.
Flavones like this compound possess a highly conjugated system, leading to characteristic UV-Vis absorption spectra. Typically, flavones exhibit two major absorption bands: Band I, corresponding to the electron transition in the B-ring cinnamoyl system, and Band II, related to the A-ring benzoyl system. The exact position of the maximum absorption wavelengths (λ_max) can be influenced by the solvent and the substitution pattern on the flavone (B191248) core.
The table below shows the characteristic absorption bands expected for this compound.
| Absorption Band | Electronic Transition Origin | Expected λ_max (nm) |
| Band I | Cinnamoyl System (B-ring + C3, C2, C=O) | 320 - 380 |
| Band II | Benzoyl System (A-ring + C=O) | 240 - 280 |
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for assessing its final purity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable eluent. The separated components are visualized, often under UV light. The retention factor (R_f) value is a key parameter in TLC.
Column Chromatography: For purification on a larger scale, column chromatography is employed. A stationary phase, typically silica gel, is packed into a column, and the crude product is loaded onto it. A solvent system (eluent), often a mixture like petroleum ether and ethyl acetate, is passed through the column. Components of the mixture travel down the column at different rates depending on their polarity, allowing for the collection of the pure compound in separate fractions. The purity of the collected fractions is then typically confirmed by TLC.
Typical conditions for chromatographic purification and analysis are provided below.
| Technique | Parameter | Typical Conditions |
| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase (Eluent) | Mixtures of Petroleum Ether and Ethyl Acetate (e.g., 7:3 v/v) | |
| Visualization | UV light (254 nm) | |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Gradient of non-polar to polar solvents (e.g., Petroleum Ether/Ethyl Acetate) |
Future Directions and Research Perspectives for 2 4 Chlorophenyl 6 Hydroxy 4h Chromen 4 One
Development of Novel Synthetic Routes and Methodologies
The synthesis of flavones is well-established, but the pursuit of more efficient, high-yield, and environmentally benign methodologies continues to be a significant research focus. Traditional methods for synthesizing the flavone (B191248) core often involve the Baker-Venkataraman rearrangement or the Allan-Robinson reaction. A common modern approach involves the cyclization of chalcone (B49325) intermediates.
For the specific synthesis of 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one, a plausible route starts with the Claisen-Schmidt condensation of 2',5'-dihydroxyacetophenone (B116926) with 4-chlorobenzaldehyde (B46862) to form a chalcone precursor, (E)-1-(2,5-dihydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Subsequent oxidative cyclization of this chalcone, often mediated by iodine in dimethyl sulfoxide (B87167) (DMSO), would yield the target flavone. tandfonline.com
Future research in synthetic methodologies could focus on:
Microwave-assisted synthesis: To significantly reduce reaction times and potentially increase yields.
Flow chemistry: For safer, more scalable, and continuous production of the target compound and its analogues.
Catalytic methods: Exploring novel catalysts, including metal-based and organocatalysts, for the key cyclization step to improve efficiency and reduce waste.
Enzymatic synthesis: Investigating biocatalytic routes to construct the flavone skeleton, offering high stereoselectivity and milder reaction conditions.
A comparison of potential synthetic strategies is outlined below.
| Method | Precursors | Key Step | Potential Advantages | Areas for Improvement |
| Chalcone Cyclization | 2',5'-Dihydroxyacetophenone, 4-Chlorobenzaldehyde | Oxidative cyclization of chalcone intermediate | Readily available starting materials, well-documented reaction class. nih.gov | Use of stoichiometric oxidants (e.g., I2), potential for side products. |
| Baker-Venkataraman Rearrangement | 2-Hydroxy-5-benzyloxyacetophenone, 4-Chlorobenzoyl chloride | Base-catalyzed rearrangement of an O-aroyl ester to a 1,3-diketone, followed by acid-catalyzed cyclization. | Versatile for various substitution patterns. | Multi-step process, requires protection/deprotection of hydroxyl group. |
| Microwave-Assisted Organic Synthesis (MAOS) | Same as above | Acceleration of condensation and cyclization steps using microwave irradiation. | Drastically reduced reaction times, improved yields. | Specialized equipment required, optimization of parameters needed. |
Advanced Mechanistic Elucidation of Biological Activities
The parent compound, 6-hydroxyflavone (B191506), demonstrates notable anti-inflammatory and neuroactive properties. medchemexpress.com It is hypothesized that this compound will share or even enhance these activities. Future research should aim to unravel the precise molecular mechanisms.
Anti-inflammatory Activity: Studies on 6-hydroxyflavone show it inhibits the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) in kidney mesangial cells, with an IC50 of 1.7 μM. medchemexpress.complos.org The mechanism is believed to involve the inhibition of inducible nitric oxide synthase (iNOS). plos.org Future investigations for this compound should include:
Enzyme Inhibition Assays: Direct testing against key inflammatory enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX).
Signaling Pathway Analysis: Using techniques like Western blotting to determine the compound's effect on inflammatory signaling cascades, such as the NF-κB and MAPK pathways. plos.orgnih.gov
Cytokine Profiling: Measuring the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in relevant cell models.
Neuropharmacological Activity: 6-Hydroxyflavone is known to enhance GABA-induced currents by interacting with the benzodiazepine (B76468) site on GABA-A receptors, suggesting anxiolytic potential. medchemexpress.comchemfaces.com The 4-chloro substitution on the B-ring may modulate this activity. Research should explore:
Receptor Binding Assays: Quantifying the binding affinity for various GABA-A receptor subtypes (e.g., α2, α3) to understand selectivity. medchemexpress.com
Electrophysiology Studies: Using patch-clamp techniques on neurons to characterize the modulation of ion channel activity.
Monoamine Oxidase (MAO) Inhibition: Investigating potential inhibitory activity against MAO-A and MAO-B, which are targets for antidepressant and neuroprotective drugs.
Rational Design of Highly Potent and Selective Analogues based on SAR
Systematic modification of the this compound structure can lead to the development of analogues with improved potency and selectivity. Structure-Activity Relationship (SAR) studies are crucial in this endeavor.
Key areas for modification and study include:
The 6-hydroxyl group: Research on 6-hydroxyflavone has shown that converting the hydroxyl to a methoxy (B1213986) group can increase anti-inflammatory potency nearly tenfold. nih.gov Acetylation and sulfation of this group also retain activity. nih.gov This position is a prime target for creating prodrugs or modulating activity.
The B-ring (2-phenyl ring): The 4-chloro substituent is a starting point. Exploring other halogens (F, Br, I) or electron-withdrawing/donating groups at different positions (2', 3', 4') on this ring can significantly impact interactions with biological targets.
The Chromenone Core: Introduction of substituents at other available positions (e.g., C3, C5, C7, C8) on the A and C rings could fine-tune the electronic properties and steric profile of the molecule. For instance, a hydroxyl group at C3 is a feature of flavonols and can influence antioxidant and enzyme-inhibiting activities. mdpi.com
| Structural Modification | Rationale | Predicted Impact on Activity | Reference Compound(s) |
| O-methylation at C6 | Increase lipophilicity, alter hydrogen bonding capacity. | Potential 10-fold increase in anti-inflammatory potency. nih.gov | 6-methoxyflavone (B191845) nih.gov |
| Substitution on B-ring | Modulate electronic properties and binding interactions. | Varies with target; fluorine can enhance binding affinity. researchgate.net | 2-(4-fluorophenyl)-4H-chromen-4-one researchgate.net |
| Hydroxylation at C3 | Introduce hydrogen-bonding donor/acceptor, metal chelation site. | May enhance antioxidant activity and kinase inhibition. | Quercetin (B1663063), Kaempferol |
| Alkoxy chains at C6 | Improve pharmacokinetic properties and explore binding pockets. | Can increase affinity for certain receptors like sigma receptors. rsc.org | 6-((5-Morpholinopentyl)oxy)-4H-chromen-4-one rsc.org |
Exploration of New Therapeutic Applications Beyond Current Scope
The flavone scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets. nih.gov This suggests that this compound and its future analogues could have therapeutic applications beyond inflammation and anxiety.
Potential new areas for investigation include:
Anticancer Activity: Many flavonoids exhibit anticancer properties by inhibiting protein kinases, inducing apoptosis, or arresting the cell cycle. The chromanone scaffold has been specifically investigated for its cytotoxic profile against various cancer cell lines. nih.gov This compound could be screened against panels of cancer cells to identify potential efficacy.
Antimicrobial Activity: The lipophilic nature of flavones allows them to disrupt bacterial membrane integrity. researchgate.net Given the urgent need for new antibiotics, screening against pathogenic bacteria, including resistant strains like MRSA, is a valuable research direction.
Antiviral Activity: Flavonoids have been reported to inhibit various viruses. Research could explore the efficacy of this compound against viruses of global concern.
Metabolic Disorders: Some flavonoids have shown potential in managing conditions like diabetes by inhibiting enzymes such as α-amylase. mdpi.comnih.gov Investigating the effect of this compound on key metabolic enzymes could open new therapeutic avenues.
Kidney Protection: 6-Hydroxyflavone has demonstrated a protective effect in animal models of cisplatin-induced nephrotoxicity, suggesting a potential role in preventing drug-induced kidney damage. medchemexpress.com
Integration of Advanced Computational Methods for Predictive Research
In silico techniques are indispensable in modern drug discovery for accelerating research and reducing costs. nih.gov Applying these methods to this compound can guide synthetic efforts and biological testing.
Key computational approaches include:
Molecular Docking: To predict and analyze the binding modes of the compound and its designed analogues within the active sites of target proteins (e.g., COX-2, GABA-A receptors, various kinases). ekb.egwaocp.org This can help explain observed SAR and guide the design of more potent inhibitors.
Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate structural features of a series of analogues with their biological activity. nih.gov These models can then be used to predict the activity of novel, unsynthesized compounds.
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability and the conformational changes induced by the ligand.
ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its analogues. tandfonline.combrazilianjournals.com.br This helps in the early identification of candidates with favorable drug-like properties and reduces late-stage attrition in the drug development pipeline.
By integrating these computational strategies, researchers can prioritize the synthesis of the most promising analogues, formulate testable hypotheses about their mechanisms of action, and accelerate the journey of this compound from a chemical entity to a potential therapeutic agent.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(4-chlorophenyl)-6-hydroxy-4H-chromen-4-one?
The Claisen-Schmidt condensation is a standard method for synthesizing chromenone derivatives. For example, a related compound, 2-(4-chlorophenyl)-6-methoxychroman-4-one, was synthesized via condensation of 1-(2-hydroxy-5-methoxyphenyl)ethanone with p-chlorobenzaldehyde in ethanol under alkaline conditions (10% KOH) at 5–10°C for 24 hours . Single crystals were grown via slow evaporation from DMF, yielding a triclinic crystal system (space group P1) with cell parameters a = 5.0188 Å, b = 12.0138 Å, c = 12.3708 Å . Modifications to the hydroxyl/methoxy groups can be achieved by adjusting precursor substituents.
Q. How is the crystal structure of this compound resolved, and what software is used for refinement?
Single-crystal X-ray diffraction (XRD) is the primary method for structural elucidation. The SHELX system (e.g., SHELXL) is widely used for refining crystallographic data due to its robustness in handling small-molecule structures . For a related chromenone derivative, weak C–H···O hydrogen bonds and C–H···π interactions were identified as key contributors to crystal packing, with puckering parameters (Q = 0.4973 Å, θ = 122.19°) confirming a distorted envelope conformation in the benzopyran ring .
Q. What experimental approaches are used to evaluate the biological activity of chromenone derivatives?
While specific data for this compound is limited, chromenones are typically screened for pharmacological activity (e.g., anticancer, antiviral) using in vitro assays such as cytotoxicity testing (MTT assay), enzyme inhibition studies, and molecular docking to predict binding affinities. Structural analogs like 5,7-dimethoxy-2-phenyl-4H-chromen-4-one have demonstrated anticancer properties, suggesting similar methodologies could apply .
Advanced Research Questions
Q. How can regioselectivity challenges in chromenone synthesis be addressed using modern catalytic systems?
Lewis acids (e.g., BF₃·Et₂O) can promote regioselective Friedel-Crafts reactions to control substitution patterns. For instance, a domino Friedel-Crafts/Allan-Robinson reaction enabled the synthesis of 6-chloro-2-(4-fluorobenzyl)-5,7-dimethyl-4H-chromen-4-one with high regioselectivity . Optimizing solvent polarity and temperature (e.g., ethanol at 5–10°C ) further enhances selectivity by stabilizing intermediates.
Q. What strategies are effective in resolving contradictions in hydrogen-bonding data from XRD studies?
Discrepancies in hydrogen-bonding patterns (e.g., bond lengths or angles) can arise from refinement errors or experimental noise. Cross-validating with spectroscopic data (e.g., IR or NMR hydrogen-deuterium exchange) and re-refining using SHELXL with updated constraints (e.g., riding hydrogen models) improves accuracy . For example, intermolecular C–H···O interactions in chromenones were confirmed via comparison with analogous structures like 5,7-dihydroxy-2-phenyl-4H-chromen-4-one .
Q. How can stereochemical outcomes be controlled during chromenone synthesis?
Isomerization via Lewis/Brønsted acids is a key strategy. A method for converting cis-isomers of related naphthoquinones to trans-isomers using AlCl₃ highlights the role of acid strength in stereochemical control . For chromenones, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) could be explored to direct enantiomeric purity.
Q. What computational tools are suitable for predicting the electronic effects of substituents on chromenone reactivity?
Density Functional Theory (DFT) calculations can model substituent effects on charge distribution and frontier molecular orbitals. For example, electron-withdrawing groups (e.g., -Cl) on the 4-chlorophenyl ring may reduce electron density at the chromenone carbonyl, affecting nucleophilic attack sites. Software like Gaussian or ORCA, combined with crystallographic data (e.g., bond distances from ), enables precise reactivity predictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
